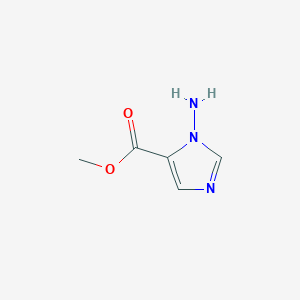

methyl 1-amino-1H-imidazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminoimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-3-8(4)6/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPIJVLISHIDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270474 | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865444-80-0 | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865444-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-amino-1H-imidazole-5-carboxylate

Introduction: The Significance of 1-Aminoimidazole Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The introduction of an amino group at the N-1 position of the imidazole ring gives rise to the 1-aminoimidazole scaffold, a privileged substructure that often imparts unique biological activities. Methyl 1-amino-1H-imidazole-5-carboxylate, the subject of this guide, is a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery where it can serve as a precursor to novel therapeutic agents. Its structure combines the key features of a 1-aminoimidazole with a reactive carboxylate group, opening avenues for diverse chemical modifications.

This guide provides a comprehensive overview of a plausible synthetic route to this compound and details the analytical techniques for its thorough characterization, offering insights for researchers in organic synthesis and drug development.

Part 1: Synthesis of this compound

A direct, single-step synthesis of this compound is not prominently described in the literature. Therefore, a logical and efficient two-step synthetic strategy is proposed, commencing with the readily available 1H-imidazole-5-carboxylic acid. The synthetic pathway involves the initial formation of the methyl ester followed by the crucial N-amination of the imidazole ring.

Synthetic Workflow Diagram

An In-Depth Technical Guide to the Synthesis and Implied History of Methyl 1-Amino-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Reconstructing a Chemical Lineage

The history of organic chemistry is rich with landmark discoveries of novel molecular scaffolds that have paved the way for advancements in medicine and materials science. While some molecules have a well-documented and celebrated history, others, like methyl 1-amino-1H-imidazole-5-carboxylate, emerge into the scientific landscape more quietly, often as intermediates in the synthesis of more complex targets. This guide endeavors to provide a comprehensive technical overview of this intriguing molecule. In the absence of a singular, definitive "discovery" paper, we will reconstruct a plausible history and synthetic lineage based on the fundamental principles of imidazole chemistry and the development of key synthetic methodologies.

The Imidazole Core: A Foundation of Biological and Synthetic Importance

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its discovery is often attributed to Heinrich Debus in 1858, who first synthesized it from glyoxal and ammonia.[1][2] This foundational work opened the door to a vast and diverse field of chemistry. The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, make it a versatile building block in the design of compounds with a wide range of biological activities.

Deconstructing this compound: A Synthetic Strategy

The synthesis of this compound necessitates the strategic formation of the imidazole core and the introduction of three key functional groups: a 1-amino group, a 5-carboxylate group, and a methyl ester. A logical, albeit reconstructed, approach to its synthesis would involve the initial construction of the imidazole-5-carboxylic acid scaffold, followed by N-amination and subsequent esterification.

Building the Imidazole-5-Carboxylic Acid Scaffold

The synthesis of imidazole-5-carboxylic acid and its esters can be achieved through various methods. One common approach involves the cyclization of appropriate acyclic precursors. For instance, the reaction of diaminomaleonitrile with formamidine derivatives can lead to the formation of substituted aminoimidazoles, which can be further modified.[3] More direct methods for synthesizing imidazole carboxylates often involve multi-component reactions or the functionalization of a pre-existing imidazole ring.

A plausible synthetic route to an imidazole-5-carboxylate precursor is outlined below:

The Crucial Step: N-Amination of the Imidazole Ring

The introduction of an amino group at the N-1 position of an imidazole ring is a key transformation. Historically, N-amination of heterocyclic compounds has been achieved using various reagents, such as hydroxylamine-O-sulfonic acid, chloramine, or O-(mesitylenesulfonyl)hydroxylamine. The choice of reagent and reaction conditions is critical to achieve regioselectivity and avoid side reactions. While specific early examples for 1-aminoimidazoles are scarce in the readily available literature, the principles of N-amination of other nitrogen heterocycles would be applicable.

Final Touch: Esterification of the Carboxylic Acid

The final step in the proposed synthesis is the esterification of the 5-carboxylic acid group. This is a standard and well-documented transformation in organic chemistry. Common methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.[4] Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents, followed by reaction with methanol. The use of imidazole carbamates has also been reported as a chemoselective method for esterification.[5][6]

Experimental Protocols: A Practical Guide

While a specific historical protocol for the target molecule is not available, the following represents a plausible, modern, and efficient laboratory-scale synthesis based on established methodologies for related compounds.

Synthesis of a Substituted Benzimidazole-5-Carboxylic Acid (Illustrative Example)

This protocol, adapted from a known one-pot synthesis of a benzimidazole derivative, illustrates the principles of forming an imidazole-containing carboxylic acid.[7][8]

Materials:

-

Ethyl 4-(methylamino)-3-nitrobenzoate

-

Aromatic aldehyde (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde)

-

Sodium dithionite (Na₂S₂O₄)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and workup equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq), the aromatic aldehyde (1.0 eq), and sodium dithionite (4.0 eq) in DMSO.

-

Heat the reaction mixture to 90°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

Collect the precipitated solid by vacuum filtration and dry thoroughly. This affords the ethyl ester of the benzimidazole derivative.

-

For hydrolysis to the carboxylic acid, suspend the dried ester in ethanol and add a 33% aqueous solution of NaOH.

-

Reflux the mixture until the ester is fully consumed (monitor by TLC).

-

After cooling, acidify the reaction mixture to precipitate the carboxylic acid product.

-

Collect the product by vacuum filtration, wash with water, and dry.

Proposed N-Amination of an Imidazole-5-Carboxylic Acid

Materials:

-

Imidazole-5-carboxylic acid derivative

-

Hydroxylamine-O-sulfonic acid

-

Suitable solvent (e.g., water, dioxane)

-

Base (e.g., potassium carbonate)

Procedure:

-

Dissolve the imidazole-5-carboxylic acid in the chosen solvent.

-

Add a solution of hydroxylamine-O-sulfonic acid in the same solvent dropwise at a controlled temperature (typically 0-10°C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Neutralize the reaction mixture with a suitable base.

-

Isolate the N-aminated product through extraction or precipitation and purify by recrystallization or chromatography.

Methyl Esterification of 1-Amino-1H-imidazole-5-carboxylic Acid

Materials:

-

1-Amino-1H-imidazole-5-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)

Procedure:

-

Suspend 1-amino-1H-imidazole-5-carboxylic acid in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (or a catalytic amount of sulfuric acid) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature or under gentle reflux until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting this compound by chromatography or recrystallization.

Characterization and Physicochemical Properties

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.

| Property | Expected Data |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Appearance | Likely a solid at room temperature |

| ¹H NMR | Resonances corresponding to the imidazole ring protons, the N-amino protons, and the methyl ester protons. |

| ¹³C NMR | Signals for the imidazole ring carbons, the ester carbonyl carbon, and the methyl ester carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H stretching (amino group), C=O stretching (ester), and C=N and C=C stretching (imidazole ring). |

Significance and Future Directions

While the specific historical context of this compound remains elusive, its structural motifs are of significant interest to the scientific community. The aminoimidazole core is found in a variety of natural products and pharmacologically active compounds. The presence of the N-amino group and the carboxylate functionality provides multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules in drug discovery programs. Future research could explore the derivatization of this molecule to create libraries of novel compounds for screening against various biological targets.

Conclusion

This guide has provided a comprehensive technical overview of this compound, including a reconstructed historical context based on the evolution of imidazole synthesis. By understanding the fundamental chemical principles and established synthetic methodologies, researchers can appreciate the chemical lineage of this molecule and utilize it as a versatile building block in their own synthetic endeavors. The detailed protocols and characterization data serve as a practical resource for scientists working in organic and medicinal chemistry.

References

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.

- Yahyazadeh, A., & Heravi, M. M. (2005). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 17(3), 1935-1939.

- Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.

- Baran, P. S. (n.d.). Synthesis of Imidazoles. The Baran Group Meeting.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- Popova, E. A., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(15), 4463.

- Poojary, B., et al. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.

- Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (n.d.).

- Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 478.

- Bhat, M., & Poojary, B. (2017).

- Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(17), 3848–3851.

- EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof.

- Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. (2014).

- PubChem. (n.d.).

- Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Clinical Research, 10(5), 164-171.

- Organic Chemistry Portal. (n.d.).

- de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(3), 332.

- Mphahlele, M. J., & Maluleka, M. M. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6214.

- Kwong, F. Y., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Organic Letters, 4(20), 3517–3520.

- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

- Singh, P., et al. (2010). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of the Serbian Chemical Society, 75(10), 1335-1342.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. asianpubs.org [asianpubs.org]

- 4. EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

Methyl 1-amino-1H-imidazole-5-carboxylate: A Comprehensive Technical Guide for Advanced Research

Foreword: Unveiling a Heterocycle of High Potential

Within the vast and intricate landscape of heterocyclic chemistry, imidazole derivatives stand as a cornerstone, forming the structural basis of numerous biologically active molecules and serving as versatile synthons in medicinal chemistry. This guide focuses on a specific, yet underexplored, member of this family: methyl 1-amino-1H-imidazole-5-carboxylate . The strategic placement of an amino group at the N1 position of the imidazole ring, combined with a carboxylate moiety at C5, imparts unique electronic and steric properties to this molecule, suggesting a rich potential for novel chemical transformations and applications in drug discovery and materials science. This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the physical, chemical, and potential biological properties of this intriguing compound, grounded in established scientific principles and supported by available data.

Physicochemical Characteristics: A Data-Driven Profile

Precise experimental data for this compound is not extensively documented in publicly accessible literature. The following table summarizes its fundamental properties, with some values being theoretically predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| CAS Number | 865444-80-0 | [1] |

| Appearance | Likely a solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from structural features |

| pKa | Not available | - |

Spectroscopic and Analytical Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two imidazole ring protons, the methyl ester protons, and the protons of the N-amino group. The chemical shifts of the ring protons would be influenced by the electronic effects of the amino and carboxylate substituents.

-

¹³C NMR: The carbon NMR spectrum would reveal five distinct carbon signals corresponding to the imidazole ring carbons, the methyl ester carbon, and the carbonyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 141.13, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group, the carboxylate group, or cleavage of the N-N bond.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching vibrations of the imidazole ring.

Chemical Properties and Reactivity: Exploring the Synthetic Potential

The chemical behavior of this compound is dictated by the interplay of the electron-rich imidazole ring, the nucleophilic N-amino group, and the electrophilic ester functionality.

The Imidazole Core

The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the N-amino group may complicate reactivity. The ring nitrogen atoms can also act as nucleophiles or bases.

The N-Amino Group: A Gateway to Derivatization

The 1-amino group is a key functional handle for derivatization. It is expected to exhibit nucleophilic character and can participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylamino derivatives.

-

Schiff Base Formation: Condensation with aldehydes and ketones.

-

Diazotization: Reaction with nitrous acid, which could lead to a variety of subsequent transformations.

The Methyl Ester Group: A Modifiable Moiety

The methyl ester at the 5-position can be readily modified, providing another avenue for structural diversification. Common transformations include:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines to form amides, a reaction of significant interest in medicinal chemistry. The closely related 1-amino-1H-imidazole-5-carboxamide scaffold has been explored as a hinge binder for kinase inhibitors, highlighting the potential of this derivatization strategy.[2][3]

-

Reduction: Conversion of the ester to a primary alcohol using reducing agents like lithium aluminum hydride.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Figure 1: Key reactive sites and potential derivatization pathways for this compound.

Synthesis Strategies: Constructing the 1-Aminoimidazole Scaffold

The synthesis of 1-aminoimidazoles is a challenging yet important area of heterocyclic chemistry. While a specific, detailed protocol for this compound is not readily found in the literature, general strategies for the construction of the 1-aminoimidazole core can be adapted. One plausible approach involves the cyclization of a suitable acyclic precursor containing the pre-formed N-N bond.

A potential synthetic route could be conceptualized as a multi-step process, as outlined in the workflow below. This is a generalized scheme and would require experimental optimization.

Sources

An In-depth Technical Guide to Methyl 1-amino-1H-imidazole-5-carboxylate (CAS 865444-80-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-amino-1H-imidazole-5-carboxylate, identified by CAS number 865444-80-0, is a heterocyclic compound belonging to the versatile imidazole class of molecules. The imidazole core is a fundamental structural motif in numerous biologically active compounds, including essential amino acids and a wide array of pharmaceuticals. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound. While specific biological activity data for this particular compound is limited in publicly accessible literature, this guide will draw upon the well-established bioactivities of structurally related imidazole derivatives to infer its potential pharmacological relevance. The synthesis, physicochemical characteristics, and safety considerations are also detailed to provide a thorough resource for researchers and drug development professionals interested in this and similar chemical entities.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural feature imparts a unique combination of properties, including the ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions. Consequently, the imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Imidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and enzyme-inhibitory properties.[1][2] The diverse therapeutic applications of imidazole-containing drugs underscore the importance of synthesizing and evaluating novel derivatives like this compound for their potential contributions to drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 865444-80-0 | [3] |

| Molecular Formula | C₅H₇N₃O₂ | [3] |

| Molecular Weight | 141.13 g/mol | [3] |

| Purity | Typically ≥97% | [3] |

| Appearance | White to off-white crystalline solid (inferred from related compounds) | N/A |

| Solubility | Soluble in methanol (inferred from related compounds) | [4] |

Chemical Structure

The structure of this compound features a central imidazole ring substituted with an amino group at the 1-position and a methyl carboxylate group at the 5-position.

Synthesis Strategies for the Imidazole Core

One of the foundational methods is the Debus-Radziszewski imidazole synthesis , which is a multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2] More contemporary approaches often utilize metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed imidazole ring, offering greater control and versatility.

A general workflow for the synthesis of a substituted imidazole, such as the target compound, could involve the following conceptual steps:

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following provides a general framework for the biological evaluation of a novel imidazole compound, based on standard laboratory practices.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in the microtiter plate wells containing the broth medium.

-

Inoculation: Add a standardized suspension of the microbial culture to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol can be adapted to assess the inhibitory activity of the compound against a specific enzyme.

Materials:

-

Test compound

-

Purified enzyme

-

Enzyme substrate

-

Assay buffer

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare Solutions: Prepare solutions of the test compound at various concentrations.

-

Reaction Mixture: In the wells of the microtiter plate, add the assay buffer, the enzyme solution, and the test compound solution.

-

Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not detailed in the search results, general guidelines for handling similar laboratory chemicals should be followed. These include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing the compound in a tightly sealed container in a cool, dry place.

For detailed safety information, it is imperative to consult the specific SDS provided by the chemical supplier.

Conclusion and Future Directions

This compound is a heterocyclic compound with a structure that suggests potential for biological activity, drawing from the rich pharmacology of the imidazole class. While direct evidence of its bioactivity is currently sparse in the public domain, its structural motifs warrant further investigation. Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive biological evaluation to explore its potential as an antimicrobial agent, an enzyme inhibitor, or a modulator of other biological pathways. Such studies will be crucial in determining the therapeutic potential of this and other novel imidazole compounds.

References

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (2025, March 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

-

This compound, min 97%, 10 grams. (n.d.). CP Lab Chemicals. Retrieved January 17, 2026, from [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017, August 11). Longdom Publishing. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022, September 5). PubMed. Retrieved January 17, 2026, from [Link]

-

1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. (2005, June 10). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). ACS Omega. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Preclinical Testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: A Potent Protein Kinase C-ι Inhibitor as a Potential Prostate Carcinoma Therapeutic. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity Screening of Methyl 1-amino-1H-imidazole-5-carboxylate

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive framework for the biological activity screening of a specific, yet underexplored derivative: methyl 1-amino-1H-imidazole-5-carboxylate. We present a tiered, logic-driven screening cascade designed for researchers, scientists, and drug development professionals. This document outlines detailed protocols for cytotoxicity, antimicrobial, anticancer, and targeted enzyme inhibition assays, underpinned by the scientific rationale for each experimental choice. Our objective is to furnish a robust, self-validating methodology to thoroughly elucidate the therapeutic potential of this novel chemical entity.

Introduction: The Rationale for Screening

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery. Its polarity and ability to act as a hydrogen bond donor and acceptor facilitate interactions with a multitude of biological targets.[1][2] Derivatives of imidazole have demonstrated a remarkable range of pharmacological effects, including antibacterial, antifungal, and anticancer activities.[1] These activities often stem from the ability of the imidazole core to interfere with critical cellular processes such as DNA replication, cell wall synthesis, and the function of key enzymes.[1]

This compound, the subject of this guide, is a functionalized imidazole derivative. While specific biological data for this exact compound is not extensively documented, the presence of the 1-amino-imidazole moiety is particularly noteworthy. Structurally related 1-amino-1H-imidazole-5-carboxamide derivatives have recently been identified as highly selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling pathways and a validated target in the treatment of B-cell malignancies.[3] This precedent provides a strong rationale for investigating this compound as a potential kinase inhibitor and, more broadly, as a candidate for anticancer and antimicrobial therapies.

This guide, therefore, proposes a systematic screening cascade to comprehensively evaluate the biological potential of this compound. The workflow is designed to progress from broad, initial assessments of cytotoxicity to more specific and mechanistic assays.

A Tiered Approach to Biological Activity Screening

A hierarchical screening strategy is essential for the efficient and cost-effective evaluation of a novel compound. This approach ensures that resources are focused on the most promising activities. Our proposed workflow begins with a foundational assessment of cytotoxicity, which is a critical parameter for any potential therapeutic agent.[4][5] This is followed by parallel screening for antimicrobial and anticancer activities. Finally, based on these initial findings and the structural alerts from related compounds, more targeted mechanistic studies, such as enzyme inhibition assays, can be pursued.

Caption: A tiered workflow for the biological activity screening of this compound.

Experimental Protocols

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new compound is to determine its intrinsic toxicity to living cells.[6] This provides a therapeutic window and informs the concentration ranges for subsequent assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[7]

-

Cell Lines: A panel of representative cell lines should be used, including a non-cancerous line (e.g., human fibroblasts) and a selection of cancer cell lines from different tissues (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| Human Fibroblasts | 48 | > 100 |

| A549 (Lung Cancer) | 48 | 15.2 |

| MCF-7 (Breast Cancer) | 48 | 22.5 |

| HCT116 (Colon Cancer) | 48 | 18.7 |

Tier 2: Broad Activity Profiling

Given the known antimicrobial properties of many imidazole derivatives, this is a critical area of investigation.[1] The primary objective is to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria and fungi.[8]

Protocol 2: Broth Microdilution for MIC and MBC Determination

This method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[9]

-

Microbial Strains: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a fungal strain (e.g., Candida albicans).[9]

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., streptomycin) should be used as a reference.[10]

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

-

-

Data Analysis: The MIC and MBC values are reported in µg/mL or µM.

Phenotypic screening against a diverse panel of cancer cell lines can reveal patterns of activity and potential mechanisms of action.[11]

Protocol 3: NCI-60 Human Tumor Cell Line Screen (or similar panel)

The National Cancer Institute's 60-cell line panel (NCI-60) is a powerful tool for identifying novel anticancer agents.[11] It provides data on growth inhibition and cytotoxicity across a wide range of human cancers.

-

Methodology: The compound is submitted to the NCI's Developmental Therapeutics Program (DTP) for screening. The assay typically involves treating the 60 cell lines with the compound at a single high dose, followed by a five-dose response curve for active compounds.

-

Data Analysis: The results are presented as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing). The data can be analyzed using the COMPARE algorithm to identify compounds with similar activity profiles, suggesting a common mechanism of action.

Tier 3: Mechanistic & Targeted Assays

Based on the results from the broad screening and the structural similarity to known BTK inhibitors, a focused investigation into enzyme inhibition is warranted.

Sources

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. opentrons.com [opentrons.com]

- 6. kosheeka.com [kosheeka.com]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]

- 11. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 1-Amino-1H-imidazole-5-carboxylate: A Heterocyclic Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The landscape of modern medicinal chemistry is perpetually in search of novel heterocyclic scaffolds that can serve as versatile starting points for the synthesis of complex, biologically active molecules. Among these, the imidazole core is of paramount importance, appearing in a vast array of natural products and pharmaceuticals. This guide focuses on a specific, yet underexplored, derivative: methyl 1-amino-1H-imidazole-5-carboxylate . It is important to note that while this compound is commercially available, detailed literature on its synthesis and reactivity is sparse. Therefore, this document serves as both a summary of available information and a theoretical guide, leveraging established principles of heterocyclic chemistry to predict its properties and explore its potential as a strategic building block. The insights and protocols herein are grounded in analogous and well-documented chemical transformations, providing a robust framework for its application in research and development.

Core Characteristics of this compound

This section outlines the fundamental properties of the title compound, combining known data with theoretically predicted values to provide a comprehensive profile.

Structural and Physicochemical Properties

The unique arrangement of a nucleophilic 1-amino group and an electrophilic 5-carboxylate ester on the imidazole ring bestows upon this molecule a rich and versatile chemical reactivity.

| Property | Value | Source/Method |

| CAS Number | 865444-80-0 | Commercial Suppliers |

| Molecular Formula | C₅H₇N₃O₂ | |

| Molecular Weight | 141.13 g/mol | |

| Predicted Melting Point | 150-160 °C | Based on related imidazole esters |

| Predicted Boiling Point | >300 °C (decomposes) | Extrapolation from similar structures |

| Predicted Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water and non-polar organic solvents. | General solubility of polar heterocycles |

| Appearance | Off-white to light yellow solid (predicted) |

Spectroscopic Signature (Predicted)

While specific experimental spectra are not widely available, the following are the expected spectroscopic characteristics based on the structure:

-

¹H NMR: Protons on the imidazole ring are expected to appear as distinct singlets in the aromatic region (δ 7.5-8.5 ppm). The methyl ester protons would be a singlet around δ 3.8-4.0 ppm, and the amino group protons would likely be a broad singlet, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: Carbon signals for the imidazole ring would appear in the aromatic region (δ 115-145 ppm), with the carboxylate carbonyl carbon at a more downfield position (δ 160-170 ppm). The methyl ester carbon would be around δ 50-55 ppm.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching of the amino group (~3300-3400 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C=N and C=C stretching of the imidazole ring (~1500-1650 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 141.0538, corresponding to the exact mass of the compound.

Proposed Synthesis of this compound

There is no well-documented, specific synthesis for this compound in the readily accessible scientific literature. However, a plausible and chemically sound synthetic route can be proposed based on established methods for the N-amination of imidazoles and the esterification of carboxylic acids. The following two-step process is a logical approach.

Step 1: Synthesis of 1-Amino-1H-imidazole-5-carboxylic Acid

The initial step would involve the N-amination of a suitable imidazole precursor. A common method for the N-amination of azoles is the use of hydroxylamine-O-sulfonic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 1H-imidazole-5-carboxylic acid (1 equivalent) in a suitable aqueous base (e.g., 2M sodium hydroxide solution) at 0-5 °C, add hydroxylamine-O-sulfonic acid (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, carefully acidify the reaction mixture with a mineral acid (e.g., 2M hydrochloric acid) to a pH of approximately 3-4. The product, 1-amino-1H-imidazole-5-carboxylic acid, is expected to precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like water/ethanol.

Step 2: Esterification to this compound

The second step is a standard Fischer esterification of the synthesized carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Suspend 1-amino-1H-imidazole-5-carboxylic acid (1 equivalent) in anhydrous methanol. Cool the suspension to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.

-

Reaction Progression: After the addition is complete, warm the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction for the disappearance of the starting material.

-

Workup and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the title compound.

Reactivity and Synthetic Utility

The synthetic potential of this compound stems from the orthogonal reactivity of its two primary functional groups: the 1-amino group and the 5-carboxylate ester.

Reactions Involving the 1-Amino Group

The 1-amino group is a potent nucleophile and can participate in a variety of transformations to build more complex heterocyclic systems.

-

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This can be a useful protecting group strategy or a handle for further functionalization.

-

Schiff Base Formation: Condensation with aldehydes and ketones will yield the corresponding N-imines (Schiff bases), which can be further reduced to secondary amines or used in cycloaddition reactions.

-

Diazotization: While diazotization of N-amino azoles can be complex and potentially lead to ring-opening, under carefully controlled conditions, it could be used to introduce other functional groups or to generate reactive intermediates.

-

Cyclocondensation Reactions: This is arguably the most powerful application of the 1-amino group. Reaction with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or other bifunctional electrophiles can lead to the formation of fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles or other related scaffolds of medicinal interest.

Reactions Involving the 5-Carboxylate Ester Group

The methyl ester at the 5-position provides a versatile handle for a range of classical transformations.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides.

-

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with the aid of a Lewis acid catalyst.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (1-amino-1H-imidazol-5-yl)methanol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for instance, by conversion to a halide for subsequent nucleophilic substitution.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents can provide access to tertiary alcohols or ketones, depending on the reaction conditions and the nature of the organometallic reagent.

Logical Relationship of Functional Group Reactivity:

Caption: Reactivity pathways of the core functional groups.

Application in a Hypothetical Drug Discovery Workflow

To illustrate the utility of this compound as a building block, a hypothetical synthetic pathway towards a novel kinase inhibitor scaffold is presented below. This workflow demonstrates how the two key functional groups can be sequentially and strategically manipulated.

Workflow: Synthesis of a Fused Imidazo[1,2-b]pyrazole Amide

-

Step A: Cyclocondensation. The 1-amino group of this compound is reacted with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst to form a fused imidazo[1,2-b]pyrazole ring system.

-

Step B: Saponification. The methyl ester of the resulting fused system is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.

-

Step C: Amide Coupling. The carboxylic acid is then coupled with a desired amine (R-NH₂) using a standard peptide coupling reagent like HATU to yield the final target molecule, a potential kinase inhibitor.

Diagram of the Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

Safety and Handling

As specific safety data for this compound is not available, general precautions for handling heterocyclic amines and esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids or bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its bifunctional nature, with a nucleophilic amino group at the 1-position and an electrophilic ester at the 5-position, allows for a diverse range of chemical transformations. While the lack of extensive literature necessitates a predictive approach to its chemistry, the principles outlined in this guide provide a solid foundation for its incorporation into drug discovery and materials science research. The strategic use of this compound could unlock novel heterocyclic scaffolds with significant biological potential.

References

There is no direct scientific literature for the synthesis and detailed reactivity of this compound. The following references provide the basis for the proposed synthetic methods and reactivity patterns based on analogous compounds and general principles of heterocyclic chemistry.

-

General Imidazole Chemistry

- Title: Imidazole and Benzimidazole Synthesis

- Source: Wiley Online Library, 2008

-

URL: [Link]

-

N-Amination of Azoles

- Title: The N-amin

- Source: Journal of the Chemical Society, Perkin Transactions 1, 1975

-

URL: [Link]

-

Fischer Esterification

- Title: Fischer-Speier Esterific

- Source: Organic Syntheses, 1930

-

URL: [Link]

-

Cyclocondensation of N-Aminoazoles

- Title: Synthesis of fused heterocycles

- Source: Arkivoc, 2004

-

URL: [Link]

-

Peptide Coupling Reagents

- Title: A comprehensive review of peptide coupling reagents for the synthesis of peptides

- Source: RSC Advances, 2017

-

URL: [Link]

An In-depth Technical Guide to the Synthesis and Reactions of C5H7N3O2 Isomers: Key Scaffolds in Medicinal Chemistry

Introduction: The Significance of the C5H7N3O2 Structural Motif in Drug Discovery

For researchers, scientists, and professionals engaged in drug development, the molecular formula C5H7N3O2 represents a gateway to a rich and diverse landscape of heterocyclic compounds. While numerous isomers exist for this formula, this guide will focus on a particularly vital class: the pyrimidines. Specifically, we will delve into the synthesis, reactions, and therapeutic potential of 2-amino-4,6-dihydroxypyrimidine and its close structural relative, the biologically ubiquitous nucleobase, thymine (5-methyluracil, C5H6N2O2).

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of countless natural and synthetic bioactive molecules, including nucleic acids.[1] The strategic placement of amino, hydroxyl, and methyl groups, as seen in the isomers discussed herein, provides a versatile platform for generating extensive compound libraries with a wide spectrum of pharmacological activities.[2] This guide offers a comprehensive exploration of the synthesis and reactivity of these key C5H7N3O2 isomers, providing field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.

Part 1: The 2-Amino-4,6-dihydroxypyrimidine Scaffold: A Versatile Building Block

2-Amino-4,6-dihydroxypyrimidine is a foundational building block in the synthesis of a multitude of pharmacologically active compounds. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.

Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The most common and industrially scalable synthesis of 2-amino-4,6-dihydroxypyrimidine involves the condensation of a guanidine salt with a malonic acid ester derivative in the presence of a strong base.[3][4] This reaction, a variation of the classical pyrimidine synthesis, is both robust and high-yielding.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [3]

-

Materials and Reagents:

-

Guanidine nitrate or Guanidine hydrochloride

-

Diethyl malonate or Dimethyl malonate

-

Sodium methoxide solution in methanol

-

Anhydrous ethanol

-

10% Hydrochloric acid

-

Distilled water

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, a freshly prepared solution of sodium methoxide in methanol (25 ml) is added to guanidine hydrochloride (15 mmol).

-

The mixture is stirred for several minutes before the slow, dropwise addition of dimethyl malonate (15 mmol).

-

The reaction mixture is then heated to reflux for approximately 2-3 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure to yield a white solid.

-

The solid is dissolved in a minimal amount of water, and the pH is adjusted to 6 with a 10% solution of hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration and washed sequentially with distilled water and ethanol to afford pure 2-amino-4,6-dihydroxypyrimidine.

-

-

Yield and Characterization:

Causality in Experimental Choices:

The use of a strong base like sodium methoxide is crucial for the deprotonation of the active methylene group in the malonic ester, which initiates the nucleophilic attack on the guanidine carbon. The subsequent cyclization and dehydration steps lead to the formation of the stable pyrimidine ring. The choice of guanidine salt (nitrate or hydrochloride) can influence reaction conditions and work-up procedures. The final precipitation by adjusting the pH to 6 is a critical purification step, as it selectively precipitates the product while keeping more soluble impurities in solution.[3]

Diagram of Synthesis Pathway:

Caption: Synthesis of 2-Amino-4,6-dihydroxypyrimidine.

Key Reactions of 2-Amino-4,6-dihydroxypyrimidine

The synthetic utility of 2-amino-4,6-dihydroxypyrimidine lies in its subsequent reactions, particularly chlorination, which transforms the hydroxyl groups into more reactive chloro groups. This conversion opens the door to a vast array of nucleophilic substitution reactions.

1. Chlorination to 2-Amino-4,6-dichloropyrimidine:

The hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine can be replaced by chlorine atoms using reagents like phosphorus oxychloride (POCl3).[6][7] This transformation is a pivotal step in the synthesis of many drug candidates.

Diagram of Chlorination and Subsequent Derivatization:

Caption: Derivatization of 2-Amino-4,6-dihydroxypyrimidine.

2. Nucleophilic Substitution Reactions:

2-Amino-4,6-dichloropyrimidine is an excellent electrophile. The chlorine atoms can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted pyrimidines.[8][9] This reactivity is extensively exploited in the development of kinase inhibitors and other targeted therapies.[5]

3. Applications in Drug Synthesis:

The 2-aminopyrimidine scaffold is a key component in numerous approved drugs and clinical candidates. For instance, derivatives of 2-amino-4,6-dimethoxypyrimidine (obtained by methoxylation of the dichloro intermediate) are precursors to sulfonylurea herbicides.[1][10] In the pharmaceutical realm, substituted 2-aminopyrimidines have shown promise as antiprotozoal and anticancer agents.[10][11]

Table 1: Quantitative Data for 2-Amino-4,6-dihydroxypyrimidine and Derivatives

| Compound | Synthesis Yield | Melting Point (°C) | Key ¹H NMR Signals (ppm, DMSO-d₆) | Reference(s) |

| 2-Amino-4,6-dihydroxypyrimidine | 85-96% | >250 | 10.70 (2H, bs, 2x OH), 6.88 (2H, bs, NH₂) | [3][5] |

| 2-Amino-5-methylpyrimidine-4,6-diol | 91% | >250 | 10.70 (2H, bs, 2x OH), 6.88 (2H, bs, NH₂), 1.57 (3H, s, CH₃) | [5] |

| 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82% | 183-185 | 7.32 (2H, bs, NH₂), 2.61 (2H, q, CH₂), 1.07 (3H, t, CH₃) | [5] |

Part 2: Thymine (5-Methyluracil): A Cornerstone of Life and a Target for Therapy

Thymine, with the molecular formula C5H6N2O2, is one of the four main nucleobases in the DNA of all living organisms.[12] While not a strict isomer of C5H7N3O2, its structural similarity and profound biological and medicinal importance warrant its inclusion in this guide.

Synthesis of Thymine

The laboratory synthesis of thymine can be achieved through the condensation of urea with a β-keto ester, followed by cyclization.[13][14] A common route utilizes ethyl α-formylpropionate.

Experimental Protocol: Synthesis of Thymine [15]

-

Materials and Reagents:

-

Ethyl α-formylpropionate (EFP)

-

Urea

-

Sodium methoxide

-

Acid catalyst (e.g., p-toluenesulfonic acid)[16]

-

Ethanol

-

-

Procedure:

-

Ethyl α-formylpropionate is first prepared by the condensation of ethyl formate and ethyl propionate in the presence of metallic sodium.[15]

-

The obtained EFP is then condensed with urea in the presence of an acid catalyst.

-

The intermediate is subsequently cyclized with sodium methoxide in ethanol under reflux conditions.

-

The reaction mixture is cooled, and the solvent is evaporated. The residue is then acidified to precipitate thymine.

-

The crude product is collected by filtration and can be recrystallized for purification.

-

-

Yield and Characterization:

Causality in Experimental Choices:

The initial acid-catalyzed condensation of EFP and urea forms an open-chain ureide. The subsequent addition of a strong base, sodium methoxide, facilitates the intramolecular cyclization via a nucleophilic attack of a nitrogen atom onto an ester carbonyl group, followed by the elimination of ethanol to form the stable pyrimidine ring of thymine.

Diagram of Thymine Synthesis:

Caption: Synthetic pathway to Thymine.

Key Reactions and Biological Significance of Thymine

Thymine's reactivity is central to both its biological function and its role as a therapeutic target.

1. Thymine Dimerization:

Exposure to ultraviolet (UV) light can induce a [2+2] cycloaddition reaction between two adjacent thymine bases in a DNA strand, forming a cyclobutane thymine dimer. This lesion distorts the DNA double helix and can inhibit replication and transcription, leading to mutations if not repaired.[13]

2. Thymine as a Target for Anticancer Drugs:

The biosynthesis of thymidylate, a precursor to DNA, is a critical pathway for cell proliferation. The anticancer drug 5-fluorouracil (5-FU) acts as a metabolic analog of uracil and, upon conversion to its active form, inhibits thymidylate synthase, the enzyme responsible for methylating uracil to form thymine.[13] This disruption of thymine synthesis leads to the inhibition of DNA replication in rapidly dividing cancer cells.

3. Thymine Derivatives as Antiviral Agents:

Modification of the thymine structure, particularly at the sugar moiety of its nucleoside (thymidine), has been a cornerstone of antiviral drug development. For example, azidothymidine (AZT), an analog of thymidine, is a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).[21][22] Numerous other thymine derivatives continue to be explored for their antiviral properties against a range of viruses.[23][24]

Table 2: Key Spectroscopic Data for Thymine

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR (H₂O) | Signals for the methyl group and the C6-H proton. | |

| IR Spectroscopy | Strong absorptions for C=O stretching and N-H stretching and bending. | [17][18][19] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 126.11 g/mol . | [18] |

Conclusion: Future Directions and Opportunities

The C5H7N3O2 molecular framework, exemplified by 2-amino-4,6-dihydroxypyrimidine and its close relative thymine, represents a fertile ground for innovation in drug discovery and development. The synthetic versatility of the 2-aminopyrimidine scaffold allows for the creation of diverse chemical libraries with the potential to yield novel therapeutics against a wide range of diseases. The fundamental biological role of thymine continues to make it and its biosynthetic pathways attractive targets for anticancer and antiviral therapies.

As our understanding of disease mechanisms deepens, the strategic design and synthesis of novel derivatives based on these core structures will undoubtedly lead to the development of more selective and potent therapeutic agents. This guide has provided a foundational understanding of the synthesis and reactivity of these key isomers, with the aim of empowering researchers to further explore the vast chemical space and therapeutic potential of the C5H7N3O2 family of compounds.

References

- Perina, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4482-4490.

-

Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

- Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018.

-

Taylor & Francis. (n.d.). Pyrimidine biosynthesis – Knowledge and References. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). Retrieved from [Link]

- Genu-Dellac, C., et al. (1991). 3′-Substituted Thymine α-L-nucleoside Derivatives as Potential Antiviral Agents. Antiviral Chemistry and Chemotherapy, 2(2), 83-92.

- Lin, T. S., & Prusoff, W. H. (1984). Synthesis and in Vitro Antiviral Activity of 3'-O-acyl Derivatives of 5'-amino-5'-deoxythymidine: Potential Prodrugs for Topical Application. Journal of Pharmaceutical Sciences, 73(11), 1568-1571.

- Sharma, S., et al. (2016). The Reactivity of Thymine and Thymidine 5,6-Epoxides with Organometallic Reagents. The Journal of Organic Chemistry, 81(9), 3581-3593.

-

Wikipedia. (n.d.). Thymine. Retrieved from [Link]

- Fisyuk, A. S., et al. (2021).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000262). Retrieved from [Link]

- Shestakova, T. S., et al. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 27(23), 8235.

- Wigerinck, P., et al. (1990). Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines. Journal of Medicinal Chemistry, 33(2), 868-873.

-

ResearchGate. (2025). Synthesis of thymine. Retrieved from [Link]

- Wu, Y. J., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. European Journal of Medicinal Chemistry, 46(9), 3571-3580.

- Chemi, G., et al. (2019).

-

ResearchGate. (2025). Raman and Infrared Spectra of Thymine. A Matrix Isolation and DFT Study. Retrieved from [Link]

- Fisyuk, A. S., et al. (2021).

- De Clercq, E. (2009). Antivirals: Past, Present and Future. Future Virology, 4(6), 613-631.

-

National Institute of Standards and Technology. (n.d.). Thymine. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedure for thymine. Retrieved from [Link]

- Google Patents. (n.d.). CN103232399A - Synthetic method of thymine.

- Perković, I., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3169.

- Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American Journal of Medicine, 73(1, Supplement 1), 7-13.

- El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20(2), 295-321.

- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

- Nuevo, M., et al. (2012). Mechanisms for the Formation of Thymine Under Astrophysical Conditions and Implications for the Origin of Life. Astrobiology, 12(3), 245-256.

-

ACS Publications. (n.d.). Raman and Infrared Spectra of Thymine. A Matrix Isolation and DFT Study. Retrieved from [Link]

- Khan, K. M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(8), 1010.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]

- 7. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymine: Biological Functions and Use in Bacterial Physiology_Chemicalbook [chemicalbook.com]

- 13. Thymine - Wikipedia [en.wikipedia.org]

- 14. Thymine synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. CN103232399A - Synthetic method of thymine - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Thymine [webbook.nist.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Thymine(65-71-4) 1H NMR spectrum [chemicalbook.com]

- 21. sci-hub.st [sci-hub.st]

- 22. Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 1-Amino-1H-Imidazole-5-Carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: Charting a Course for a Novel Scaffold

In the ever-evolving landscape of medicinal chemistry, the imidazole ring stands as a cornerstone scaffold, integral to a multitude of natural products and clinically successful drugs.[1][2][3][4][5] Its unique electronic properties, hydrogen bonding capabilities, and structural stability make it a privileged motif in drug design.[1][2][6] This guide focuses on a specific, yet underexplored derivative: Methyl 1-amino-1H-imidazole-5-carboxylate . While direct therapeutic applications of this compound are not yet extensively documented, its structural features suggest a rich potential waiting to be untapped.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to systematically investigate and validate the therapeutic promise of this intriguing molecule. We will delve into rational, evidence-based hypotheses for its potential applications, grounded in the well-established pharmacology of the broader imidazole class, and provide detailed, actionable experimental workflows to test these hypotheses. Our approach is built on a foundation of scientific integrity, aiming to provide a self-validating framework for discovery.

Section 1: The Compound in Focus - Physicochemical and Structural Rationale

This compound (C5H7N3O2, Molecular Weight: 141.13 g/mol ) is a heterocyclic compound featuring a 1,3-diazole ring.[4][7] The key to its potential lies in the specific arrangement of its functional groups:

-

The Imidazole Core: A five-membered aromatic ring with two nitrogen atoms, it is a known bioisostere for other heterocycles and can engage in a variety of non-covalent interactions with biological targets.[2][4]

-

The 1-Amino Group: The N-amino substitution is a critical feature, potentially modulating the electronic properties of the imidazole ring and offering a key interaction point for target binding.

-

The 5-Carboxylate Group: This ester group can act as a hydrogen bond acceptor and may be a key determinant of the compound's pharmacokinetic profile, including its solubility and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H7N3O2 | [7] |

| Molecular Weight | 141.13 g/mol | [7] |

| CAS Number | 865444-80-0 | [7] |

| Purity | ≥97% (Commercially available) | [7] |

These structural features provide a compelling starting point for investigating its therapeutic potential across several key areas.

Section 2: Hypothesized Therapeutic Applications and Mechanistic Rationale

Based on the extensive literature on imidazole-containing compounds, we can logically extrapolate several promising avenues for therapeutic investigation.[1][2][3][4][5][6]

Oncology: Targeting Aberrant Cell Signaling

The imidazole scaffold is a well-established pharmacophore in oncology, with derivatives showing activity as kinase inhibitors and DNA binding agents.[1]

-

Hypothesis: this compound may function as a competitive inhibitor of key oncogenic kinases, such as those in the tyrosine kinase family, or interfere with DNA replication in rapidly dividing cancer cells. The N-amino group could provide a crucial interaction within the ATP-binding pocket of kinases.

-

Causality: The electron-rich nature of the imidazole ring, coupled with the hydrogen bonding potential of the amino and carboxylate groups, could facilitate strong and selective binding to the active sites of enzymes that are critical for cancer cell proliferation and survival.[1]

Infectious Diseases: A Scaffold for Novel Antimicrobials

Imidazole derivatives, such as metronidazole, are mainstays in the treatment of bacterial and parasitic infections.[5][6]

-

Hypothesis: The compound may disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis in pathogenic bacteria and fungi.

-

Causality: The imidazole ring can coordinate with metal ions essential for microbial enzyme function, and the overall structure may mimic natural substrates, leading to competitive inhibition of vital metabolic pathways.[8]

Inflammatory Disorders: Modulating Immune Responses

Certain imidazole-containing compounds have demonstrated anti-inflammatory properties by inhibiting enzymes such as COX-2 or modulating cytokine production.[6]

-

Hypothesis: this compound could act as an inhibitor of pro-inflammatory enzymes or modulate signaling pathways involved in the inflammatory cascade.

-

Causality: The compound's structure may allow it to fit into the active sites of enzymes like cyclooxygenases or interfere with the protein-protein interactions of signaling complexes such as NF-κB.

Section 3: A Roadmap for Experimental Validation

To rigorously test these hypotheses, a phased, multi-tiered experimental approach is recommended. This section provides detailed, step-by-step protocols for each stage of the investigation.

Phase 1: Foundational In Vitro Screening

The initial phase focuses on high-throughput screening to identify promising areas of biological activity.

Workflow 1: Broad-Spectrum Biological Activity Profiling

Caption: Phase 1 Experimental Workflow.

Protocol 3.1.1: Anti-Proliferative Activity in Cancer Cell Lines (NCI-60 Screen Adaptation)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., from the NCI-60 panel) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

-

Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a range of compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line to determine the compound's potency and selectivity.

Protocol 3.1.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

-